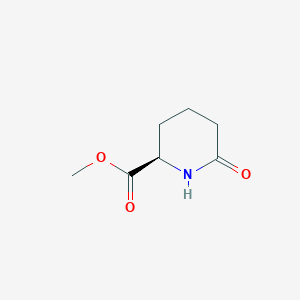

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate involves several key steps that highlight the compound's synthetic accessibility and versatility. Campbell et al. (2009) described an enantioselective synthesis involving iodolactamization as a pivotal step for producing a related compound with high functionalization (Campbell et al., 2009). Additionally, Hofmann and Reissig (1994) synthesized various cyclopropanecarboxylates, which upon reduction yielded trans-2-(tert-butyldimethylsiloxy)-1-(hydroxymethyl)cyclopropanes, underscoring the compound's synthetic feasibility (Hofmann & Reissig, 1994).

Molecular Structure Analysis

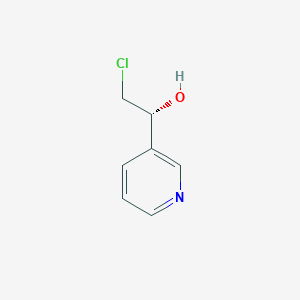

The molecular structure of tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate is crucial for its chemical reactivity and properties. The crystal structure analysis conducted by Cetina et al. (2003) on a derivative of 1-aminocyclopropanecarboxylic acid revealed insights into the compound's molecular geometry, highlighting the significance of its cyclopropane ring and substituents in dictating its reactivity and interaction potential (Cetina et al., 2003).

Chemical Reactions and Properties

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate participates in a variety of chemical reactions, leveraging its cyclopropane and carbamate functionalities. The work by Guinchard et al. (2005) demonstrates its utility as a building block in organic synthesis, where its reactions with organometallics yield N-(Boc)hydroxylamines, showcasing the compound's versatility (Guinchard et al., 2005).

科学的研究の応用

Enantioselective Synthesis

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its value in the preparation of nucleoside analogues with potential therapeutic applications (Ober et al., 2004).

Enzymatic Kinetic Resolution

It has been used in enzymatic kinetic resolution processes, demonstrating the compound's utility in producing optically pure enantiomers, which are crucial for the development of chiral drugs and chemicals (Piovan et al., 2011).

Synthesis of Insecticide Analogues

This compound has been utilized in the synthesis of spirocyclopropanated analogues of insecticides, indicating its role in the development of novel pesticides with potentially improved efficacy and safety profiles (Brackmann et al., 2005).

Fluorinated Cyclopropane Derivatives

Research has explored its transformation into fluorinated cyclopropane derivatives for potential application in medicinal chemistry, demonstrating its versatility in the synthesis of structurally diverse compounds (Haufe et al., 2002).

Antagonists Synthesis

The compound is a key intermediate in the enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, highlighting its importance in the development of therapeutic agents (Campbell et al., 2009).

Optical Resolution and Ligand Development

It has been used in the practical synthesis and optical resolution of enantiomers, underscoring its utility in the synthesis of chiral ligands and modified backbone units for peptide nucleic acids (PNAs) (Xu & Appella, 2006).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-7-4-6(7)5-11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKKMJSVLVALMF-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641005 |

Source

|

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl trans-(2-hydroxymethyl)cyclopropylcarbamate | |

CAS RN |

170299-53-3 |

Source

|

| Record name | tert-Butyl [(1R,2R)-2-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)

![2-[4-(Trifluoromethoxy)phenoxy]propanehydrazide](/img/structure/B66728.png)

![Cyclohexanecarboxaldehyde, 2-(1-propenyl)-, [1alpha,2beta(E)]-(9CI)](/img/structure/B66740.png)